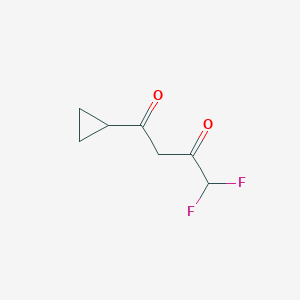

1-Cyclopropyl-4,4-difluorobutane-1,3-dione

Description

Overview of Fluorinated β-Diketones in Contemporary Organic Synthesis

β-Diketones are versatile intermediates in organic synthesis, valued for their role in forming carbon-carbon bonds and their presence in numerous biologically active compounds. mdpi.com The introduction of fluorine atoms into the β-diketone scaffold significantly modifies the molecule's physicochemical properties. nih.govresearchgate.net

Fluorination can lead to:

Enhanced Biological Activity: The incorporation of fluorine can improve the efficacy and selectivity of drug candidates. researchgate.net

Increased Volatility: Fluorinated substituents can decrease intermolecular interactions, which is advantageous for applications like chemical vapor deposition (CVD). researchgate.netnih.gov

Unique Reactivity: The strong electron-withdrawing nature of fluorine atoms influences the acidity of adjacent protons and the reactivity of the carbonyl groups. mdpi.com

The synthesis of fluorinated β-diketones is most commonly achieved through the Claisen condensation, reacting a ketone with a fluorinated ester under basic conditions. mdpi.comnih.gov While this method is well-established, research continues to focus on improving reaction conditions and purification techniques to enhance yields and purity. nih.gov These compounds are crucial ligands in coordination chemistry, forming stable complexes with a wide range of metals, which are investigated for applications in catalysis, materials science, and medical diagnostics. nih.gov

Significance of the Cyclopropyl (B3062369) Moiety in Medicinal and Agrochemical Chemistry

The cyclopropyl group, a three-membered carbon ring, is a highly valuable structural motif in the design of pharmaceuticals and agrochemicals. scientificupdate.comontosight.ai Its unique geometry and electronic properties impart several desirable characteristics to a molecule. The strained ring structure, with bond angles of approximately 60 degrees, leads to increased reactivity and unique chemical properties. ontosight.ailongdom.org

In drug discovery, the cyclopropyl ring is often incorporated to:

Enhance Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in standard aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com

Improve Potency and Reduce Off-Target Effects: The rigid structure of the ring can lock a molecule into a specific conformation, leading to more favorable binding with its biological target. acs.orgnih.gov

Modify Physicochemical Properties: It can influence properties like brain permeability and plasma clearance. acs.orgnih.gov

Over the last decade, 18 new chemical entities containing a cyclopropyl group were approved by the FDA. scientificupdate.com In agriculture, cyclopropyl derivatives are utilized in the formulation of herbicides, fungicides, and insecticides, where their chemical reactivity and structural features contribute to the creation of stable and potent products. longdom.orgresearchgate.netresearchgate.net

Current Research Landscape and Knowledge Gaps for 1-Cyclopropyl-4,4-difluorobutane-1,3-dione

A thorough review of the current scientific literature reveals a significant knowledge gap specifically concerning this compound. While public databases like PubChem list the compound and its basic computed properties, there is a notable absence of peer-reviewed research articles detailing its synthesis, characterization, reactivity, or potential applications. nih.gov

The existing research focuses more broadly on related structures. For example, its trifluorinated analog, 1-Cyclopropyl-4,4,4-trifluorobutane-1,3-dione, is mentioned as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. myskinrecipes.com Similarly, extensive research exists on various difluoromethyl ketones and their roles as enzyme inhibitors or receptor agonists. researchgate.netacs.orgnih.gov However, the specific combination of a cyclopropyl group and a 4,4-difluorobutane-1,3-dione framework remains largely unexplored in academic literature. This lack of dedicated studies presents a clear opportunity for new research to investigate the unique properties that may arise from the interplay of the difluoroketone and cyclopropyl moieties within the same molecule.

Research Objectives and Scope of the Academic Compendium

Given the current knowledge gaps, the primary objective of this compendium is to establish a foundational reference for this compound. The scope is to synthesize available information on its constituent chemical groups to build a theoretical framework for its potential properties and applications.

The specific objectives are:

To systematically present the known characteristics of fluorinated β-diketones and cyclopropyl-containing compounds.

To highlight the absence of specific research on this compound, thereby identifying it as a novel subject for investigation.

To propose potential areas of research, such as its synthesis, use as a ligand in coordination chemistry, or evaluation for biological activity in medicinal or agrochemical contexts.

This document serves as a starting point for researchers, providing the necessary background to design and execute studies aimed at elucidating the chemical and physical properties of this specific and under-investigated compound.

Data Tables

Table 1: Physicochemical Properties of this compound Data sourced from PubChem CID 11788466 and is computationally generated. nih.gov

| Property | Value |

| Molecular Formula | C₇H₈F₂O₂ |

| Molecular Weight | 162.13 g/mol |

| IUPAC Name | This compound |

| SMILES | C1CC1C(=O)CC(=O)C(F)F |

| InChIKey | UOFKQNOBCDNGOW-UHFFFAOYSA-N |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 162.04923582 Da |

| Polar Surface Area | 34.1 Ų |

Properties

IUPAC Name |

1-cyclopropyl-4,4-difluorobutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2O2/c8-7(9)6(11)3-5(10)4-1-2-4/h4,7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFKQNOBCDNGOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

758709-39-6 | |

| Record name | 1-cyclopropyl-4,4-difluorobutane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione

Established Synthetic Routes to 1,3-Diketones

The formation of 1,3-diketones, also known as β-diketones, is a cornerstone of organic synthesis. These compounds are valuable precursors for a wide range of more complex molecules. sapub.org Several methods have been developed for their preparation, with condensation reactions being the most prominent.

Claisen Condensation and Related Acylation Strategies

The most classical and widely utilized method for synthesizing 1,3-diketones is the Claisen condensation. mdpi.com This reaction involves the carbon-carbon bond formation between two ester molecules or, more relevantly for diketone synthesis, between an ester and a ketone in the presence of a strong base. wikipedia.org The process results in a β-keto ester or a β-diketone. wikipedia.org

Variations of this reaction, known as "crossed" or "mixed" Claisen condensations, are particularly useful when one of the carbonyl partners does not have enolizable α-hydrogens, which helps to prevent self-condensation and results in a single primary product. organic-chemistry.org

Precursors and Reagents Utilized in Fluorinated 1,3-Dione Synthesis

The synthesis of fluorinated 1,3-diones requires careful selection of starting materials that can introduce the desired fluoroalkyl groups. The general strategy involves the condensation of a ketone with a fluorinated carboxylic acid ester. researchgate.net

To synthesize the target molecule, 1-cyclopropyl-4,4-difluorobutane-1,3-dione, a key precursor is a ketone bearing a cyclopropyl (B3062369) group. Cyclopropyl methyl ketone is the logical starting material for this purpose. This compound provides the cyclopropylcarbonyl portion of the final diketone structure. The α-hydrogens on its methyl group are sufficiently acidic to be removed by a strong base, allowing it to form the necessary enolate for the Claisen condensation. orgsyn.org

The second component in the condensation is a carboxylic acid ester, which acts as the acylating agent. To introduce the 4,4-difluoro-substituent, an ester of difluoroacetic acid, such as ethyl difluoroacetate (B1230586) or methyl difluoroacetate, is required. These fluorinated esters serve as the electrophile in the Claisen condensation. mdpi.comresearchgate.net The presence of the electron-withdrawing fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the ketone enolate.

A strong base is essential to catalyze the Claisen condensation by generating the ketone enolate. wikipedia.org Alkali alcoholates (or alkoxides), such as sodium ethoxide (NaOEt) and sodium methoxide (B1231860) (NaOMe), are commonly used for this purpose. mdpi.com The choice of alkoxide should ideally match the alcohol portion of the ester to prevent transesterification, a potential side reaction. wikipedia.org

Alternatively, stronger, non-nucleophilic bases like sodium hydride (NaH) can be employed, which often leads to higher yields by irreversibly deprotonating the ketone. organic-chemistry.orgresearchgate.net The base must be used in at least a stoichiometric amount because it is consumed in the final, thermodynamically favorable step of deprotonating the product β-diketone. organic-chemistry.org

Specific Preparation of this compound

While a specific, detailed laboratory procedure for the synthesis of this compound is not extensively documented in readily available literature, a viable synthetic route can be constructed based on the established principles of the mixed Claisen condensation of fluorinated esters. mdpi.comresearchgate.netnih.gov

The proposed synthesis involves the base-mediated condensation of cyclopropyl methyl ketone with an ester of difluoroacetic acid, such as ethyl difluoroacetate.

Reaction Scheme: Cyclopropyl methyl ketone + Ethyl difluoroacetate → (in the presence of a strong base like NaH or NaOEt) → this compound

In this procedure, a strong base like sodium hydride (NaH) would be suspended in an inert, anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Cyclopropyl methyl ketone would be added to generate the sodium enolate. Subsequently, ethyl difluoroacetate would be added dropwise to the enolate solution, typically at a controlled temperature (e.g., below 5°C) to manage the exothermic reaction. nih.gov After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion. nih.gov The final step involves quenching the reaction with an aqueous acid to neutralize the base and protonate the diketone product, which can then be extracted and purified.

Interactive Table: Proposed Reagents for Synthesis

| Role | Compound Name | Formula | Key Function |

|---|---|---|---|

| Ketone Precursor | Cyclopropyl methyl ketone | C₅H₈O | Provides the cyclopropylcarbonyl moiety and acts as the enolate precursor. |

| Acylating Agent | Ethyl difluoroacetate | C₄H₆F₂O₂ | Provides the difluoroacetyl group and acts as the electrophile. |

| Condensing Agent | Sodium hydride | NaH | Strong base used to deprotonate the ketone, forming the reactive enolate. |

| Solvent | Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, inert solvent to facilitate the reaction. |

| Quenching Agent | Hydrochloric acid (aq) | HCl | Used in the final workup step to neutralize the reaction and protonate the product. |

Interactive Table: Proposed Reaction Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0-5 °C during addition, then room temperature | To control the initial exothermic reaction and then allow the reaction to proceed to completion. nih.gov |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent the strong base (NaH) and reactive enolate from reacting with atmospheric moisture. |

| Base Stoichiometry | >1 equivalent | A full equivalent of base is required to drive the equilibrium by deprotonating the final product. organic-chemistry.org |

| Workup | Acidic Quench & Extraction | To protonate the product enolate and separate the organic product from inorganic salts. |

Optimized Reaction Conditions and Solvents

The direct difluorination of 1,3-dicarbonyl compounds is a well-established method for creating α,α-difluoro-β-diketones. The electrophilic fluorinating agent Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is commonly employed for this transformation. sapub.orgorganic-chemistry.org The reaction typically involves treating the parent β-diketone with the fluorinating agent in a suitable solvent.

Initial monofluorination at the α-position is generally rapid, while the subsequent second fluorination to yield the difluorinated product occurs more slowly, sometimes requiring several days for completion. beilstein-journals.org To achieve difluorination in a single step with higher efficiency, an excess of the fluorinating agent is often used. For instance, treating a 1,3-dicarbonyl compound with three equivalents of Selectfluor in the presence of a base like tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) can facilitate the difluorination process. organic-chemistry.org Microwave irradiation has also been shown to dramatically accelerate these types of electrophilic fluorinations, reducing reaction times significantly. organic-chemistry.org

A general procedure involves dissolving the starting ketone in a solvent such as acetonitrile (B52724) (CH3CN), followed by the addition of Selectfluor. sapub.org The reaction can be conducted at room temperature or under reflux to increase the reaction rate. sapub.org

Below is a table summarizing typical reaction conditions for the electrophilic fluorination of 1,3-dicarbonyl compounds, which are applicable to the synthesis of this compound.

| Parameter | Condition | Purpose/Comment |

| Fluorinating Agent | Selectfluor® | A common, stable, and effective electrophilic fluorine source. organic-chemistry.org |

| Stoichiometry | >2 equivalents | To ensure difluorination of the α-methylene group. organic-chemistry.org |

| Solvent | Acetonitrile (CH3CN) | A common polar aprotic solvent for this type of reaction. sapub.org |

| Temperature | Room Temperature to Reflux (e.g., 70°C) | Higher temperatures can increase the rate of the second fluorination. sapub.org |

| Base (Optional) | Tetrabutylammonium hydroxide (TBAH) | Can be used to facilitate difluorination in a single step. organic-chemistry.org |

| Energy Source | Conventional Heating or Microwave Irradiation | Microwave heating can significantly shorten reaction times. organic-chemistry.org |

Isolation and Purification Techniques

Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then taken up in a solvent like dichloromethane (B109758) (CH2Cl2) and washed with water to remove water-soluble byproducts and unreacted fluorinating agent. sapub.org

For β-diketones, which can be challenging to purify due to the presence of side products, several specialized techniques are available. nih.gov

Vacuum Distillation : This method is often sufficient for purifying fluorinated β-diketones, separating the desired product from less volatile impurities. nih.gov

Copper Chelate Precipitation : A highly effective method involves reacting the crude product mixture with a hot aqueous solution of copper(II) acetate. nih.gov The β-diketone selectively forms a solid copper(II) chelate which precipitates from the solution. This solid chelate is then filtered, washed, and subsequently decomposed by treatment with acid to release the pure β-diketone. nih.gov This technique is particularly useful for isolating short-chain fluorinated diketones. nih.gov

Emerging Synthetic Approaches to Fluorinated β-Diketones

While direct fluorination of a diketone is a primary strategy, research into novel synthetic methods for fluorinated compounds is an active area. These emerging approaches offer alternative pathways to access these valuable molecular scaffolds.

Fluorination Strategies for 1,3-Diketone Scaffolds

The introduction of fluorine onto a 1,3-diketone scaffold is dominated by electrophilic fluorination. The mechanism of fluorination with Selectfluor is proposed to be a polar two-electron process rather than a single-electron transfer (SET) involving radical intermediates. core.ac.uk This proceeds through the formation of a carbenium ion as a key intermediate. core.ac.uk

Another direct fluorination strategy utilizes elemental fluorine (F2) gas. beilstein-journals.org Due to the high reactivity of fluorine gas, this method requires careful control. A recent development involves mediating the reaction with a tertiary amine, such as quinuclidine (B89598). In this process, quinuclidine reacts with fluorine in situ to generate a fluoride (B91410) ion and an electrophilic N-F fluorinating agent. The fluoride ion facilitates the crucial enolization of the dicarbonyl substrate, while the N-F species acts as the fluorine source, enabling a controlled difluorination. beilstein-journals.org This method presents a potentially inexpensive and scalable route to difluoromethylene compounds. beilstein-journals.org

Cascade Reactions and Multicomponent Syntheses

Cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a powerful strategy in modern organic synthesis. While specific cascade reactions for the de novo synthesis of this compound are not prominently described, fluorinated β-diketones themselves are valuable building blocks in such reactions. They can serve as precursors for constructing more complex, highly functionalized molecules. For example, β-diketones are known to participate in cascade reactions to form various heterocyclic systems. The development of novel cascade or multicomponent reactions that assemble the fluorinated β-diketone core from simpler starting materials remains an area of synthetic interest.

Scalability and Industrial Relevance of Synthetic Pathways

The industrial production of fluorinated β-diketones is highly relevant due to their use as intermediates in pharmaceuticals and agrochemicals. beilstein-journals.org The scalability of a synthetic route is therefore a critical consideration.

The Claisen condensation, a classic method for forming β-diketones, is a proven industrial-scale process. For instance, the compound 2-thenoyltrifluoroacetone (B1682245) is produced on an industrial scale via a Claisen condensation between 2-acetylthiophene (B1664040) and ethyl trifluoroacetate. nih.gov This suggests that a similar condensation to produce the non-fluorinated precursor, 1-cyclopropylbutane-1,3-dione, followed by a separate fluorination step, could be a viable large-scale strategy.

Direct fluorination methods also show potential for scalability. The use of Selectfluor, a stable and easy-to-handle solid, is advantageous for large-scale synthesis. core.ac.uk Furthermore, the development of direct fluorination using fluorine gas mediated by quinuclidine is explicitly aimed at creating a process that is "suitable for inexpensive scale-up". beilstein-journals.org The ability to synthesize fluorinated building blocks efficiently is crucial, as the inclusion of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. beilstein-journals.org

Chemical Reactivity and Transformation of 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione

Reactivity Profile of the 1,3-Dione System

The 1,3-dicarbonyl motif is the central hub of reactivity in the molecule. Its chemical behavior is characterized by keto-enol tautomerism, susceptibility to nucleophilic attack at the carbonyl carbons, and the notable acidity of the central methylene (B1212753) protons.

Enolization and Tautomerism Dynamics

Like other β-dicarbonyl compounds, 1-Cyclopropyl-4,4-difluorobutane-1,3-dione exists as an equilibrium mixture of its diketo and enol tautomers. In many β-diketones, the enol form is significantly stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the C=C double bond with the remaining carbonyl group. researchgate.netyoutube.comlibretexts.org For 2,4-pentanedione, a simple β-diketone, the enol form can constitute up to 85% of the equilibrium mixture under normal conditions. libretexts.org

The equilibrium position for this compound is influenced by several factors. The cyclopropyl (B3062369) group, with its inherent s-character, can influence the electronic properties of the adjacent carbonyl. More significantly, the powerful electron-withdrawing nature of the gem-difluoro group is expected to impact the acidity of the enolic proton and the stability of the respective tautomers. The dynamics of this equilibrium are also sensitive to the solvent environment; polar solvents can disrupt the intramolecular hydrogen bond, potentially favoring the diketo form, whereas nonpolar solvents often favor the internally hydrogen-bonded enol form. mdpi.com

Table 1: Factors Influencing Keto-Enol Equilibrium

| Influencing Factor | Effect on Equilibrium | Rationale |

| Intramolecular H-Bond | Favors Enol Tautomer | Forms a stable, quasi-aromatic six-membered ring. libretexts.org |

| Conjugation | Favors Enol Tautomer | The C=C double bond of the enol is conjugated with the carbonyl group, providing resonance stabilization. youtube.com |

| Solvent Polarity | Polar solvents may favor the Diketo form | Polar solvents can form intermolecular hydrogen bonds, disrupting the internal hydrogen bond that stabilizes the enol. |

| Electron-Withdrawing Groups | Complex Effects | Can increase the acidity of the α-hydrogens and influence the stability of both tautomers. nih.gov |

Nucleophilic Additions and Condensations

The carbonyl carbons of the 1,3-dione system are electrophilic and thus susceptible to attack by nucleophiles. These reactions are fundamental to the synthetic utility of β-diketones. The compound can undergo condensation reactions with amines and hydrazines to form various heterocyclic structures. Furthermore, the activated methylene group can participate in classical C-C bond-forming reactions.

For instance, under basic conditions, the compound can act as a nucleophile in Knoevenagel and aldol-type condensations. The reactivity is analogous to related fluorinated β-diketones, which are known to participate in such transformations. olemiss.edu The presence of the gem-difluoro group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack compared to a non-fluorinated analogue.

Electrophilic Substitution Reactions

The protons on the central methylene carbon (C2) of the 1,3-dione are significantly acidic due to the ability of both adjacent carbonyl groups to stabilize the resulting carbanion (enolate) through resonance. pharmaxchange.info This acidity allows for easy deprotonation by a suitable base to form a nucleophilic enolate.

This enolate is a soft nucleophile and can react with a variety of soft electrophiles. Key reactions include:

Alkylation: Reaction with alkyl halides to introduce alkyl groups at the central carbon.

Acylation: Reaction with acyl chlorides or anhydrides to form β-triketones.

Halogenation: Reaction with electrophilic halogen sources (e.g., N-bromosuccinimide) to introduce halogen atoms at the C2 position.

The cyclopropyl group can sterically hinder the approach of bulky electrophiles, potentially influencing the kinetics of these substitution reactions.

Influence of the Geminal Difluorine Group on Reactivity

The two fluorine atoms at the C4 position exert a profound electronic influence on the entire molecule, significantly modifying its reactivity compared to non-fluorinated analogues.

Inductive Effects on Acidity and Electrophilicity

Fluorine is the most electronegative element, and its presence results in a strong electron-withdrawing inductive effect (-I effect). In this compound, the CF₂ group powerfully withdraws electron density along the carbon backbone.

This inductive withdrawal has two major consequences:

Increased Acidity: The electron density is pulled away from the central C2 carbon, making the attached protons more acidic and easier to remove. The pKa of a typical β-diketone like acetylacetone (B45752) is around 9 in aqueous solution. pharmaxchange.info The introduction of fluorine atoms significantly lowers the pKa, making the compound a stronger acid. nih.gov

Enhanced Electrophilicity: The inductive effect increases the partial positive charge on the adjacent carbonyl carbon (C3), making it a harder and more reactive electrophilic center for nucleophilic attack. The insertion of fluorine atoms adjacent to a ketone moiety greatly increases the reactivity of the carbonyl group toward nucleophiles. nih.gov

Table 2: Comparison of Acidity in β-Dicarbonyls

| Compound | Representative Structure | Typical pKa (aqueous) | Influence of Substituent |

| Acetylacetone (a β-diketone) | CH₃COCH₂COCH₃ | ~9 pharmaxchange.inforesearchgate.net | Baseline for comparison. |

| Ethyl Acetoacetate (a β-ketoester) | CH₃COCH₂COOEt | ~11 pharmaxchange.info | Ester group is less activating than a ketone group. |

| Diethyl Malonate (a β-diester) | EtOOCCH₂COOEt | ~13 pharmaxchange.info | Two ester groups provide less stabilization for the enolate than two ketone groups. |

| Trifluoroacetylacetone | CF₃COCH₂COCH₃ | ~6.5 nih.gov | The CF₃ group's strong inductive effect significantly increases acidity. |

Stabilization of Intermediates and Transition States

The gem-difluoro group plays a crucial role in stabilizing anionic intermediates and influencing the energy of transition states during reactions. When the central C2 proton is removed, the resulting enolate anion is stabilized not only by resonance delocalization onto the two oxygen atoms but also by the powerful inductive effect of the CF₂ group. nih.govacs.org This enhanced stabilization of the conjugate base is a primary reason for the increased acidity of the parent compound.

Conversely, the gem-difluoro group can destabilize adjacent positive charge buildup. In reactions where a transition state involves the development of a carbocation-like character on the C3 or C4 carbon, the electron-withdrawing nature of the fluorine atoms would be energetically unfavorable. This effect can alter reaction pathways, potentially disfavoring certain mechanisms (e.g., some types of rearrangements or SN1-type processes) while favoring others, such as nucleophilic addition to the C3 carbonyl.

Reactivity of the Cyclopropyl Ring

The reactivity of the cyclopropyl ring in this compound is anticipated to be a focal point of its chemical transformations. The presence of the adjacent carbonyl group activates the three-membered ring, making it susceptible to nucleophilic and electrophilic attack that can lead to ring-opening.

While specific studies on this compound are not available, the behavior of other cyclopropyl ketones suggests that this compound could undergo ring-opening reactions under various conditions. For instance, treatment with strong acids or Lewis acids could protonate or coordinate to a carbonyl oxygen, facilitating the cleavage of a distal or proximal C-C bond of the cyclopropyl ring. This would generate a carbocationic intermediate that can be trapped by nucleophiles or undergo rearrangement.

Similarly, nucleophilic attack on the carbonyl carbon could induce a rearrangement cascade leading to ring-opened products. The presence of the difluoro group at the 4-position would likely influence the regioselectivity of such reactions by modulating the electronic properties of the dicarbonyl system.

Table 1: Postulated Ring-Opening Reactions of this compound Based on Analogy with Related Compounds

| Reagent/Condition | Potential Product Type | Plausible Intermediate |

| Strong Acid (e.g., H₂SO₄) | Ring-opened unsaturated ketone | Carbocation |

| Lewis Acid (e.g., BF₃) | Ring-opened adduct | Lewis acid-carbonyl complex |

| Strong Nucleophile (e.g., NaBH₄) | Ring-opened alcohol | Alkoxide |

Note: This table is based on the predicted reactivity and not on published experimental data for the title compound.

Cyclopropyl ketones can participate in formal cycloaddition reactions where the three-membered ring acts as a three-carbon synthon. These reactions often proceed through a stepwise mechanism involving initial ring opening. For this compound, it is conceivable that it could undergo [3+2] or [3+3] cycloadditions with suitable reaction partners, such as olefins or dienes, under thermal or photochemical conditions, or in the presence of a catalyst. The specific reaction pathways and the stereochemical outcomes would be influenced by the electronic and steric effects of the difluorinated dicarbonyl moiety.

Mechanistic Studies of Key Chemical Transformations

Detailed mechanistic studies, including kinetic analysis, isotopic labeling, or computational modeling, specifically for the chemical transformations of this compound, are not documented in the searched scientific literature. Any discussion on the mechanisms of its potential reactions would be speculative and based on the established mechanisms for simpler cyclopropyl ketones and fluorinated β-diketones. Such studies would be crucial to understanding the precise role of the difluoro group in influencing reaction rates and pathways, as well as the regioselectivity of cyclopropyl ring opening.

Derivatization and Analogue Synthesis Based on 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione

Synthesis of Heterocyclic Compounds

The 1,3-dicarbonyl moiety in 1-cyclopropyl-4,4-difluorobutane-1,3-dione is a key pharmacophore for the construction of various heterocyclic systems through condensation reactions with binucleophilic reagents.

The reaction of 1,3-dicarbonyl compounds with 3-aminopyrazoles is a well-established method for the synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, which is a core structure in many biologically active molecules. The reaction proceeds through an initial condensation followed by cyclization. In the case of this compound, a regioselective reaction is expected, leading to the formation of either 7-cyclopropyl-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine or 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine. The regioselectivity of the cyclization is influenced by the differential reactivity of the two carbonyl groups and the reaction conditions employed.

The general reaction scheme is as follows:

Detailed research findings on the specific reaction of this compound with various substituted 3-aminopyrazoles would be necessary to fully elucidate the scope and limitations of this transformation, as well as to determine the precise regiochemical outcome.

Table 1: Potential Pyrazolo[1,5-a]pyrimidine Analogues from this compound

| 3-Aminopyrazole (B16455) Substituent (R) | Expected Product(s) |

|---|---|

| H | 7-Cyclopropyl-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine and/or 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 4-Methyl | 7-Cyclopropyl-5-(difluoromethyl)-3-methylpyrazolo[1,5-a]pyrimidine and/or 5-Cyclopropyl-7-(difluoromethyl)-3-methylpyrazolo[1,5-a]pyrimidine |

| 4-Bromo | 3-Bromo-7-cyclopropyl-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine and/or 3-Bromo-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

Beyond aminopyrazoles, this compound can react with a variety of other nitrogen-containing binucleophiles to form a diverse range of heterocyclic compounds. These reactions typically involve condensation at one or both carbonyl groups, followed by cyclization. Examples of such nucleophiles include hydrazines, hydroxylamine (B1172632), ureas, and guanidines, which can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.

The reaction with hydrazine, for instance, would be expected to yield a pyrazole (B372694) derivative. The regiochemical outcome would depend on which carbonyl group undergoes the initial nucleophilic attack.

Table 2: Potential Heterocyclic Products from Cyclization Reactions

| Nucleophile | Heterocyclic Product |

|---|---|

| Hydrazine | 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole |

| Hydroxylamine | 5-Cyclopropyl-3-(difluoromethyl)isoxazole |

| Urea | 4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2(1H)-one |

Modification of the Carbonyl and Fluorinated Moieties

The carbonyl groups and the difluoromethyl moiety of this compound are amenable to a range of chemical transformations, allowing for the synthesis of a variety of derivatives. Selective reduction of one of the carbonyl groups could yield a β-hydroxy ketone, which could then be further modified. The difluoromethyl group, while generally stable, can also participate in certain reactions or influence the reactivity of the adjacent carbonyl group.

Stereoselective Derivatization Strategies

The prochiral nature of the carbonyl groups in this compound allows for the application of stereoselective derivatization strategies. Asymmetric reduction of one of the carbonyls, for example, could lead to the formation of chiral β-hydroxy ketones. These chiral building blocks could then be used in the synthesis of enantiomerically pure heterocyclic compounds or other complex molecules. The development of such stereoselective transformations would be of significant interest for the synthesis of chiral drugs and probes.

Combinatorial Chemistry Approaches for Library Generation

The reactivity of this compound at multiple sites makes it an attractive scaffold for combinatorial chemistry and the generation of compound libraries. By systematically reacting the diketone with a diverse set of building blocks, such as various aminopyrazoles, hydrazines, and other nucleophiles, large libraries of structurally related compounds can be synthesized. These libraries can then be screened for biological activity, facilitating the discovery of new lead compounds in drug discovery programs. High-throughput synthesis and purification techniques would be instrumental in the efficient generation of such libraries.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aminopyrazole |

| 7-Cyclopropyl-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 7-Cyclopropyl-5-(difluoromethyl)-3-methylpyrazolo[1,5-a]pyrimidine |

| 5-Cyclopropyl-7-(difluoromethyl)-3-methylpyrazolo[1,5-a]pyrimidine |

| 3-Bromo-7-cyclopropyl-5-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 3-Bromo-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine |

| 7-Cyclopropyl-5-(difluoromethyl)-3-phenylpyrazolo[1,5-a]pyrimidine |

| 5-Cyclopropyl-7-(difluoromethyl)-3-phenylpyrazolo[1,5-a]pyrimidine |

| Hydrazine |

| 5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazole |

| Hydroxylamine |

| 5-Cyclopropyl-3-(difluoromethyl)isoxazole |

| Urea |

| 4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2(1H)-one |

| Guanidine |

| 2-Amino-4-cyclopropyl-6-(difluoromethyl)pyrimidine |

Theoretical and Computational Studies of 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione

Electronic Structure and Bonding Analysis

The electronic character of 1-cyclopropyl-4,4-difluorobutane-1,3-dione is a complex amalgamation of the properties of its constituent parts. The cyclopropyl (B3062369) group, with its inherent ring strain and "bent" bonds, exhibits partial π-character. nih.govscientificupdate.com The β-dione moiety allows for keto-enol tautomerism and delocalization of electron density. The two fluorine atoms, being highly electronegative, significantly polarize the adjacent carbonyl group.

DFT calculations on β-diketones are routinely used to determine tautomeric equilibria, bond lengths, and vibrational frequencies. mdpi.com For this compound, DFT methods such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) would be suitable for optimizing the geometry and calculating electronic properties. mdpi.com These calculations would likely reveal a significant polarization of the C4-F bonds and the C3=O bond due to fluorine's high electronegativity. This, in turn, influences the acidity of the C2 methylene (B1212753) protons.

Ab initio studies on cyclopropyl methyl ketone have shown that the cyclopropyl group can conjugate with the adjacent carbonyl group, affecting the bond lengths and electronic distribution. nih.govacs.org This conjugation would also be expected in this compound, influencing the electronic environment of the C1=O group. The interaction between the cyclopropyl ring and the dione (B5365651) system would be a key area of investigation.

The calculated molecular electrostatic potential (MEP) would visualize the electron distribution, highlighting the electrophilic and nucleophilic regions of the molecule. ku.edu.npnih.gov The MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and a region of positive potential around the C2 methylene protons and the carbonyl carbons, particularly C3.

A summary of expected findings from DFT calculations is presented in the table below.

| Property | Expected Outcome from DFT Calculations |

| Geometry | Polarization of C-F and C=O bonds. Potential for conjugation between the cyclopropyl ring and the C1=O group. |

| Tautomerism | The presence of electron-withdrawing fluorine atoms may influence the stability of the enol form. |

| Acidity | The C2 methylene protons are expected to be significantly acidic due to the inductive effect of the two carbonyl groups and the fluorine atoms. |

| Vibrational Frequencies | Characteristic stretching frequencies for C=O, C-F, and the cyclopropyl ring would be identifiable and influenced by electronic effects. |

Molecular Orbital (MO) theory provides insights into the reactivity and electronic transitions of a molecule. tandfonline.com The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. ku.edu.npresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.gov

For this compound, the HOMO is expected to be located primarily on the β-dione moiety, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would likely be centered on the carbonyl carbons, particularly the C3 carbon, which is rendered more electrophilic by the adjacent difluoromethyl group. The introduction of fluorine atoms is known to lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net

The distribution of these frontier orbitals dictates the molecule's reactivity. Nucleophiles would be expected to attack the regions where the LUMO is localized (the carbonyl carbons), while electrophiles would react at sites with high HOMO density. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Primarily on the β-dione system, possibly with some contribution from the cyclopropyl ring. | Site of electrophilic attack. |

| LUMO | Centered on the carbonyl carbons, especially C3, due to the electron-withdrawing fluorine atoms. | Site of nucleophilic attack. |

| HOMO-LUMO Gap | Expected to be moderate, indicating a balance of stability and reactivity. | A smaller gap would suggest higher chemical reactivity. |

Conformational Analysis and Intramolecular Interactions

Computational methods for energy minimization are employed to find the most stable three-dimensional arrangement of a molecule. nih.govresearchgate.net For a flexible molecule like this compound, a systematic search for the global energy minimum would involve exploring the potential energy surface by rotating the single bonds.

The key dihedral angles to consider would be around the C1-C2, C2-C3, and the bond connecting the cyclopropyl ring to C1. Theoretical studies on cyclopropyl methyl ketone have identified two main conformers: a more stable s-cis and a less stable s-trans conformation, referring to the relative orientation of the carbonyl group and the cyclopropyl ring. nih.govuwlax.edu A similar conformational preference is expected for the cyclopropyl moiety in this compound.

The β-dione part can exist in various conformations, with the relative orientation of the two carbonyl groups being crucial. Intramolecular hydrogen bonding in the enol form can significantly stabilize certain conformations.

The fluorine atoms and the cyclopropyl group exert significant influence on the conformational preferences of the molecule. The bulky and electron-rich difluoromethyl group will sterically interact with the rest of the molecule, disfavoring certain conformations. Furthermore, electrostatic interactions involving the polarized C-F bonds can either be attractive or repulsive, influencing the rotational barriers around the single bonds. Studies on fluorinated ketones suggest that intramolecular hydrogen bonding can occur between fluorine and nearby hydrogen atoms, although this is generally a weak interaction. nih.gov

| Structural Feature | Influence on Conformation |

| Cyclopropyl Group | Favors an s-cis orientation with the C1=O group due to electronic conjugation. |

| Difluoromethyl Group | Steric hindrance and electrostatic interactions will influence the orientation of the C3=O group. |

| β-Dione System | Allows for various conformers, with the enol form potentially stabilized by intramolecular hydrogen bonding. |

Computational Prediction of Reactivity Pathways

Computational chemistry can be used to model reaction mechanisms and predict the most likely pathways for chemical transformations. nih.govscirp.org For this compound, several reactive sites can be identified based on its electronic structure.

The most prominent reactive sites are:

The C2 Methylene Protons: These protons are highly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. They can be readily deprotonated by a base to form a stable enolate, which can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation. nih.gov

The Carbonyl Carbons: The carbonyl carbons, particularly C3, are electrophilic and susceptible to nucleophilic attack. The presence of the difluoromethyl group enhances the electrophilicity of C3. Reactions with nucleophiles like organometallic reagents or amines are expected to occur at these sites.

The Cyclopropyl Ring: Cyclopropyl ketones can undergo ring-opening reactions under certain conditions, often catalyzed by acids or transition metals. rsc.orgrsc.orgnih.gov Computational studies can elucidate the energy barriers for such transformations, which would likely involve the formation of a carbocationic intermediate.

DFT calculations can be used to model the transition states of these potential reactions, providing information about the activation energies and reaction kinetics. For example, the mechanism of nucleophilic addition to the carbonyl group or the deprotonation at C2 can be studied in detail. The influence of the fluorine and cyclopropyl substituents on the stability of intermediates and transition states would be a key focus of such computational investigations. rsc.orgnih.gov

| Reaction Type | Predicted Pathway |

| Deprotonation | Abstraction of a C2 proton to form a stable enolate. This is likely to be a highly favorable process. |

| Nucleophilic Addition | Attack of a nucleophile at the electrophilic carbonyl carbons, with a preference for C3. |

| Ring-Opening | Under acidic or catalytic conditions, the cyclopropyl ring may open to form a more stable carbocation, leading to rearranged products. |

Transition State Localization and Energy Barriers

Information regarding the localization of transition states and the calculation of energy barriers for reactions involving this compound is not presently documented in available research. Such studies would typically employ computational methods like Density Functional Theory (DFT) or ab initio calculations to map the potential energy surface of a given reaction. This would involve identifying the geometry of the transition state—the highest point on the reaction coordinate—and calculating the energy difference between the reactants and the transition state to determine the activation energy barrier.

Spectroscopic Property Prediction for Structural Characterization

While experimental spectroscopic data is used for the characterization of this compound, specific studies detailing the prediction of its spectroscopic properties through computational methods are not found in the surveyed literature. Such predictive studies would typically use quantum chemical calculations to simulate spectra like Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Comparing these predicted spectra with experimental data is a powerful tool for confirming molecular structures and understanding electronic properties.

Applications of 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione in Advanced Synthetic Chemistry

Role as a Versatile Chemical Building Block

1-Cyclopropyl-4,4-difluorobutane-1,3-dione is a unique bifunctional molecule that holds significant potential as a versatile building block in modern organic synthesis. Its structure, incorporating a cyclopropyl (B3062369) group, a difluoromethylene unit, and a β-dicarbonyl moiety, offers multiple reactive sites. This combination allows for the strategic introduction of fluorine atoms and a cyclopropyl ring into more complex molecular architectures, which is of particular interest in the development of new pharmaceuticals and agrochemicals. The presence of fluorine can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity.

Precursor for Complex Fluorinated Organic Molecules

The 1,3-dicarbonyl motif in this compound serves as a valuable precursor for a wide array of complex fluorinated organic molecules, particularly heterocyclic compounds. The acidic nature of the methylene (B1212753) proton situated between the two carbonyl groups facilitates a variety of condensation reactions. For instance, it can react with hydrazines to form pyrazoles, with hydroxylamine (B1172632) to yield isoxazoles, and with amidines to produce pyrimidines. These reactions provide a straightforward route to novel fluorinated heterocycles that are otherwise challenging to synthesize.

Furthermore, the difluoromethylene group adjacent to one of the carbonyls enhances the electrophilicity of that carbonyl carbon, making it more susceptible to nucleophilic attack. This inherent reactivity can be exploited in various synthetic transformations to construct intricate molecular frameworks. The cyclopropyl group, known for its unique electronic properties and ability to participate in ring-opening reactions, adds another layer of synthetic versatility.

Below is an illustrative table of potential heterocyclic systems that could be synthesized from this compound:

| Reactant | Resulting Heterocycle | Potential Applications |

| Hydrazine | Difluoromethyl- and cyclopropyl-substituted pyrazole (B372694) | Pharmaceuticals, Agrochemicals |

| Hydroxylamine | Difluoromethyl- and cyclopropyl-substituted isoxazole | Medicinal Chemistry |

| Amidines | Difluoromethyl- and cyclopropyl-substituted pyrimidine | Drug Discovery |

| Ureas/Thioureas | Substituted uracils/thiouracils | Antiviral agents |

Chiral Auxiliaries and Reagents

While there is limited specific literature on the direct use of this compound as a chiral auxiliary, its structural features suggest potential in this area. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is then removed to yield the desired enantiomerically enriched product.

The dione (B5365651) can be derivatized with chiral amines or alcohols to form chiral enamines or enol ethers. These chiral derivatives can then undergo diastereoselective reactions, such as alkylations or aldol (B89426) additions. The steric hindrance and electronic nature of the cyclopropyl and difluoromethyl groups could influence the facial selectivity of these reactions, leading to high levels of asymmetric induction. After the desired stereocenter is created, the auxiliary can be cleaved, potentially through hydrolysis, to release the chiral product.

Catalytic Applications

The application of β-diketones in catalysis is a well-established field, and this compound is a promising candidate for various catalytic systems.

Ligand Design for Metal-Catalyzed Reactions

The deprotonated form of this compound can act as a bidentate ligand, forming stable chelate complexes with a wide range of metal ions. The electronic properties of the resulting metal complexes can be fine-tuned by the electron-withdrawing difluoromethyl group and the unique electronic character of the cyclopropyl ring. These modified ligands can influence the reactivity and selectivity of metal-catalyzed reactions.

For example, transition metal complexes of this ligand could be explored as catalysts in reactions such as hydrogenations, cross-coupling reactions, and oxidations. The fluorine atoms can enhance the Lewis acidity of the metal center, potentially leading to increased catalytic activity. Furthermore, the synthesis of chiral metal complexes using enantiomerically pure derivatives of this dione could open avenues for asymmetric catalysis.

The following table outlines potential metal complexes and their conceivable catalytic applications:

| Metal | Potential Catalytic Application |

| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) |

| Rhodium(I) | Hydroformylation, Hydrogenation |

| Copper(II) | Lewis acid catalysis, Oxidation reactions |

| Ruthenium(II) | Asymmetric hydrogenation (with chiral derivatives) |

Organocatalysis Involving β-Diketone Scaffolds

In the realm of organocatalysis, β-dicarbonyl compounds can participate in a variety of transformations. The acidic C-H bond between the carbonyl groups allows this compound to act as a pronucleophile in Michael additions, Mannich reactions, and other carbon-carbon bond-forming reactions.

When combined with a chiral amine catalyst, such as a primary or secondary amine derived from a natural product, it is possible to achieve enantioselective additions of the dione to electrophiles like α,β-unsaturated aldehydes or imines. The catalyst would form a chiral enamine or iminium ion intermediate, which would then control the stereochemical outcome of the reaction. The specific substitution pattern of the dione, with its cyclopropyl and difluoromethyl groups, would likely play a crucial role in the efficiency and selectivity of such organocatalytic transformations.

Applications in Medicinal Chemistry and Agrochemical Research

Intermediacy in Pharmaceutical Compound Synthesis

1-Cyclopropyl-4,4-difluorobutane-1,3-dione is a valuable intermediate in the synthesis of pharmaceutical compounds. Its utility stems from the combination of a cyclopropyl (B3062369) group, a difluorinated carbon, and a 1,3-dione moiety, which together offer routes to complex molecular architectures with potential therapeutic value.

This diketone is a key precursor in the development of novel anticancer agents, particularly in the synthesis of heterocyclic compounds designed to interact with biological targets implicated in cancer.

A primary application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.egnih.gov These compounds are of significant interest in medicinal chemistry due to their activity as purine (B94841) analogs, which can act as antimetabolic agents in biochemical reactions. ekb.eg The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-biselectrophilic compound, such as this compound. nih.gov This reaction efficiently forms the fused heterocyclic system and incorporates the cyclopropyl and difluoroalkyl moieties into the final structure.

The structural elements derived from this compound are crucial for the biological activity of the resulting pyrazolo[1,5-a]pyrimidine derivatives. While direct modulation of the Glioma-associated oncogene homolog 1 (GLI1) by derivatives of this specific diketone is a subject of ongoing research, the general importance of the pyrazolo[1,5-a]pyrimidine core in anticancer activity is well-established. For instance, various derivatives of this scaffold have been investigated as potent inhibitors of different kinases involved in cancer progression. The cyclopropyl group can provide conformational rigidity and engage in hydrophobic interactions within the target's binding site. nih.govmdpi.com The difluoromethyl group, a bioisostere of other functional groups, can enhance metabolic stability and binding affinity through hydrogen bonding or dipole interactions. This combination of features makes these derivatives promising candidates for the development of targeted cancer therapies.

While specific examples detailing the use of this compound in the synthesis of HIV replication inhibitors are not prevalent in the reviewed literature, related structures are integral to this field. For example, various heterocyclic compounds, including thiazolidin-4-ones, have been synthesized and shown to be effective inhibitors of HIV-1 replication. nih.gov The development of peptidomimetics as HIV capsid binders also represents a promising therapeutic strategy. nih.gov Given the versatility of the 1,3-dione moiety for constructing diverse heterocyclic systems, this compound remains a potentially useful building block for novel anti-HIV agents.

The structural motifs present in this compound are relevant to the development of antimicrobial agents. The cyclopropane (B1198618) ring is a known pharmacophore in various bioactive molecules with antimicrobial properties. nih.govunl.pt For instance, numerous amide derivatives containing a cyclopropane group have been synthesized and evaluated for their antibacterial and antifungal activities. mdpi.com Similarly, compounds featuring a 1,3-diketone moiety have demonstrated mild to moderate antimicrobial and antifungal activities. researchgate.net These findings suggest that derivatives of this compound could be promising candidates for the development of new antimicrobial therapies.

Design and Synthesis of Potential Anticancer Agents

Applications in Agrochemical Compound Development

In the agrochemical sector, intermediates like 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione, a closely related compound, are utilized in the synthesis of herbicides and fungicides. myskinrecipes.com The stability imparted by the fluoroalkyl group is a key feature in these applications. The keto functionalities of such diketones allow for a variety of chemical reactions, making them versatile for creating new active ingredients for crop protection. myskinrecipes.com The presence of a cyclopropane ring can also contribute to the biological activity of agrochemicals, as seen in a range of natural and synthetic compounds with insecticidal, antifungal, and herbicidal properties. unl.pt

Design of Pest Control Agents

The design of effective pest control agents often involves the incorporation of specific chemical groups that enhance potency, metabolic stability, and target interaction. The structural components of this compound are relevant in this context.

Natural and synthetic compounds containing a cyclopropane ring are known to exhibit a wide range of biological activities, including insecticidal properties. The rigid structure of the cyclopropyl group can help in locking the conformation of a molecule into a bioactive form, thus enhancing its binding affinity to the target protein in pests.

The presence of fluorine atoms in a molecule can significantly alter its physicochemical properties. Fluorine's high electronegativity can influence the electronic environment of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is very stable, which can enhance the metabolic stability of the compound, leading to a longer duration of action as a pest control agent. The difluoroalkyl group, in particular, is a common feature in many modern agrochemicals.

Compounds for Management of Diamide (B1670390) Resistant Pests

The emergence of insect resistance to existing classes of insecticides, such as diamides, is a significant challenge in agriculture. Diamide insecticides, like chlorantraniliprole (B1668704) and flubendiamide, are potent activators of insect ryanodine (B192298) receptors, leading to uncontrolled calcium release and paralysis. Resistance to these insecticides can develop through mutations in the target receptor.

There is a continuous search for new insecticides with different modes of action or that can overcome existing resistance mechanisms. While there is no direct evidence from the searched literature linking this compound to the management of diamide-resistant pests, the development of novel chemical scaffolds is a key strategy. The unique combination of a cyclopropyl moiety and a difluorinated dione (B5365651) could potentially be explored in the design of molecules that bind to alternative sites on the ryanodine receptor or have different modes of action altogether, thereby circumventing diamide resistance. Research into novel meta-diamide compounds containing a cyclopropyl group has been conducted to explore new insecticidal activities.

Structure-Activity Relationship (SAR) Studies of Derivatives

Elucidation of Critical Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For a molecule derived from this compound to be an effective insecticide, its key structural elements would need to align with the pharmacophoric requirements of an insecticidal target.

Based on the general principles of insecticide design, the following could be considered critical pharmacophoric elements:

The Cyclopropyl Group: This can act as a rigid, lipophilic element that fits into a specific hydrophobic pocket of the target protein. Its conformational rigidity can be advantageous for potent binding.

The 1,3-Dione Moiety: This part of the molecule can exist in keto-enol tautomeric forms. The oxygen atoms can act as hydrogen bond acceptors, which are critical for anchoring the molecule to the target site. The acidity of the enolic proton can also play a role in its biological activity.

The Difluoromethyl Group: The fluorine atoms can modulate the acidity of the adjacent carbonyl group and participate in hydrogen bonding or other electrostatic interactions. They also increase the lipophilicity of that region of the molecule, which can be important for membrane permeability.

A hypothetical pharmacophore model for a derivative of this compound might include a hydrophobic feature corresponding to the cyclopropyl ring and hydrogen bond acceptor features from the dione oxygens.

Impact of Cyclopropyl and Difluorobutane-1,3-dione Units on Molecular Recognition

The cyclopropyl and difluorobutane-1,3-dione units are expected to have a significant impact on how a molecule is recognized by its biological target.

Cyclopropyl Unit:

Conformational Rigidity: The three-membered ring of cyclopropane restricts the rotational freedom of the molecule, which can pre-organize it into a conformation that is favorable for binding to a target, thereby reducing the entropic penalty of binding.

Metabolic Stability: The C-H bonds of a cyclopropyl group are generally stronger than those in acyclic alkyl chains, making it more resistant to metabolic oxidation by cytochrome P450 enzymes in insects. This can lead to increased bioavailability and a longer half-life of the compound in the target pest.

Difluorobutane-1,3-dione Unit:

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which can influence the acidity of the dione's methylene (B1212753) protons and the reactivity of the carbonyl groups. This can affect how the molecule interacts with amino acid residues in the active site of a target enzyme or receptor.

Hydrogen Bonding Potential: The fluorine atoms can act as weak hydrogen bond acceptors, potentially forming additional interactions with the biological target that can contribute to binding affinity.

Lipophilicity and Permeability: The introduction of fluorine generally increases the lipophilicity of a molecule, which can improve its ability to pass through the insect cuticle and other biological membranes.

The combination of these two structural units in a single molecule provides a unique scaffold that could be exploited in the design of new and effective agrochemicals. Further research and synthesis of derivatives would be necessary to fully elucidate the structure-activity relationships and the potential of this chemical class in pest management.

Future Research Directions and Unexplored Avenues for 1 Cyclopropyl 4,4 Difluorobutane 1,3 Dione

The unique structural combination of a cyclopropyl (B3062369) ring, a difluoromethylene group, and a β-dicarbonyl moiety in 1-cyclopropyl-4,4-difluorobutane-1,3-dione presents a landscape rich with possibilities for future scientific exploration. While current knowledge establishes its foundational properties, the full potential of this compound remains largely untapped. The following sections outline key areas for future research, from sustainable production to advanced applications driven by cutting-edge computational tools.

Q & A

Basic Questions

Q. What synthetic methodologies are effective for preparing 1-cyclopropyl-4,4-difluorobutane-1,3-dione?

- Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via [2+1] cycloaddition of carbenes or transition-metal-catalyzed cross-coupling. Fluorination can be achieved using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, trifluorinated analogs (e.g., 1-cyclopropyl-4,4,4-trifluorobutane-1,3-dione) are synthesized via ketone fluorination under controlled conditions . For difluoro derivatives, selective fluorination protocols must be optimized to avoid over-fluorination.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : NMR is critical for distinguishing between difluoro and trifluoro substituents. For trifluoro analogs, signals appear at δ −70 to −75 ppm .

- IR : Strong carbonyl stretches (C=O) near 1700–1750 cm confirm the dione structure.

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 180.12 g/mol for trifluoro analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.